

Technical Support Center: Bridging Immunoassay for Immunogenicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Broussin*

Cat. No.: *B1208535*

[Get Quote](#)

A Note on Terminology: Our search for a specific "**Broussin** assay" did not yield definitive results in publicly available scientific literature. It is possible this is a proprietary name, a newer technology, or a specific in-house designation. The following technical support guide is based on the widely used bridging immunoassay format for the detection of anti-drug antibodies (ADAs), a critical component of immunogenicity testing in drug development. The principles and troubleshooting strategies discussed here are broadly applicable to many ligand-binding assays.

Frequently Asked Questions (FAQs)

Q1: What is a bridging immunoassay for anti-drug antibody (ADA) detection?

A bridging immunoassay is a common method used to detect ADAs in patient samples. In this assay, bivalent or multivalent ADAs act as a "bridge," connecting a labeled version of the therapeutic drug used for capture and another labeled version of the drug for detection. The formation of this "bridge" complex generates a signal that is proportional to the amount of ADA present in the sample. This format is advantageous because it can detect all isotypes of ADAs (e.g., IgG, IgM, IgA).^{[1][2]}

Q2: What are the most common sources of interference in a bridging ADA assay?

The most common interferences in bridging ADA assays are the presence of the drug itself in the sample, soluble drug targets, and other matrix components.^{[3][4][5]} Soluble drug targets, especially those that are multimeric, can mimic ADAs by bridging the capture and detection

reagents, leading to false-positive results.[1][6] High levels of circulating drug can compete with the labeled drug reagents for binding to ADAs, potentially causing false-negative results.[4][7] Matrix effects arise from components in the sample (like plasma or serum) that can non-specifically interact with assay reagents and affect the accuracy of the results.[8]

Q3: What is a "false positive" versus a "false negative" result in an ADA assay?

A false positive occurs when the assay incorrectly indicates the presence of ADAs when they are not actually there. This can be caused by interfering substances like multimeric drug targets.[1][6] A false negative happens when the assay fails to detect ADAs that are present in the sample. This can be a result of high concentrations of the therapeutic drug in the sample, which masks the ADAs.[4][9]

Troubleshooting Guide

Issue 1: High Background Signal in Negative Control Samples

Q: My negative control samples are showing a high signal, leading to a high cut-point. What could be the cause and how can I fix it?

A: High background in negative controls is often due to non-specific binding or interference from matrix components.

Potential Cause	Troubleshooting Strategy
Non-specific Binding	Increase the number of wash steps or the stringency of the wash buffer.[10] Optimize the blocking buffer; you might need to try different blocking agents.[10]
Reagent Quality	Ensure that the labeled drug reagents are not aggregated. Use fresh batches of reagents.[10]
Matrix Effects	Increase the minimum required dilution (MRD) of the samples to reduce the concentration of interfering matrix components.[8]
Multimeric Soluble Target	If the drug target is present in the negative control matrix and is multimeric, it can cause false positives.[6] Consider strategies to block the target (see Issue 2).

Issue 2: Suspected False Positives due to Soluble Drug Target Interference

Q: I am observing positive ADA signals in patient samples, but the clinical data does not suggest an immune response. How can I determine if this is due to soluble target interference and how can I mitigate it?

A: Soluble multimeric targets are a known cause of false-positive signals in bridging assays.[1]
[6]

Identifying Target Interference:

- Spiking Experiment: Spike known concentrations of the soluble target into negative control serum and observe if a signal is generated.
- Immunodepletion: Deplete the target from a positive sample using anti-target antibodies and see if the signal is reduced.[1]

Mitigation Strategies for Target Interference:

Mitigation Strategy	Description	Considerations
Addition of Blocking Agents	Add a specific anti-target antibody or a soluble version of the target receptor to the assay buffer to block the interfering target. [3] [11] [12]	The blocking agent should have a high affinity for the target. [5] The concentration of the blocking agent needs to be optimized.
pH Adjustment	A mild acidic or basic pH in the assay buffer can sometimes disrupt the interaction between the target and the drug reagents. [12] [13]	The effect of pH on ADA detection needs to be evaluated to ensure it doesn't lead to false negatives.
Increased Sample Dilution	Diluting the sample can lower the concentration of the interfering target. [14]	This may also reduce the concentration of true ADAs, potentially impacting assay sensitivity.

Experimental Protocol: Acid Dissociation to Mitigate Target Interference

Acid treatment can be an effective method to dissociate dimeric or multimeric targets into their monomeric forms, thus reducing their ability to bridge the assay reagents.[\[1\]](#)[\[15\]](#)

- **Acidification:** Dilute serum samples (e.g., 1:10) in an acidic buffer (e.g., 300 mM acetic acid) and incubate at room temperature for approximately 15 minutes.
- **Neutralization:** Further dilute the acidified samples with a neutralization buffer containing the labeled drug reagents. The neutralization buffer should be sufficiently basic to bring the final pH of the sample to a suitable range for the assay.
- **Incubation and Detection:** Proceed with the standard assay protocol for incubation and signal detection.

Issue 3: Low Assay Sensitivity and Suspected False Negatives

Q: My assay is not detecting the positive control at the expected lower limit, and I suspect high drug concentrations in my samples are causing false negatives. What can I do?

A: High concentrations of the therapeutic drug in samples can interfere with ADA detection by competing for binding sites on the ADAs.[\[4\]](#)[\[7\]](#)

Strategies to Improve Drug Tolerance:

Strategy	Description	Quantitative Impact (Example)
Acid Dissociation	Pre-treating samples with a low pH buffer can dissociate drug-ADA immune complexes, making the ADAs available for detection. [7]	Can improve drug tolerance significantly, often allowing for the detection of ADAs in the presence of high µg/mL concentrations of the drug.
Affinity Capture Elution (ACE)	This method involves capturing ADAs from the sample onto a solid phase coated with the drug, washing away the unbound drug, and then eluting the ADAs for detection in a separate step. [5]	Can increase drug tolerance by effectively removing the interfering drug from the sample before detection.
Precipitation and Acid Dissociation (PandA)	This technique uses polyethylene glycol (PEG) to precipitate drug-ADA complexes, which are then subjected to acid dissociation to free the ADAs for detection. [5]	Can be effective but may be more labor-intensive and could have lower recovery of low-affinity ADAs.

Data on Mitigation Strategies:

Mitigation Strategy	Target Interference Reduction	Drug Tolerance Enhancement
Addition of IL-6 in an anti-tocilizumab ADA assay	Achieved tolerance up to 500 ng/mL of IL-6R.[14]	Tolerated up to 250 µg/mL of tocilizumab.[14]
Combination of two target-blocking reagents and mild basic pH	Resulted in high tolerance to the recombinant target protein.[12]	N/A
Acid Dissociation	Can effectively mitigate interference from dimeric target proteins.[1][15]	A common and effective method to improve drug tolerance.[7]

Visual Guides

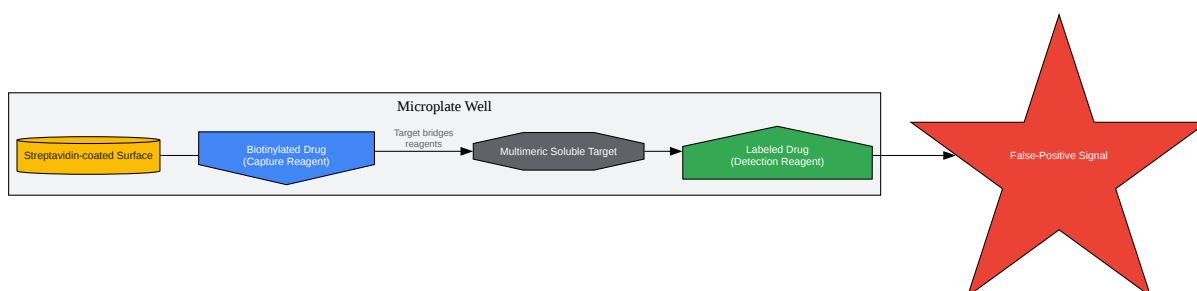
Bridging Immunoassay Principle



[Click to download full resolution via product page](#)

Caption: Principle of a bridging immunoassay for ADA detection.

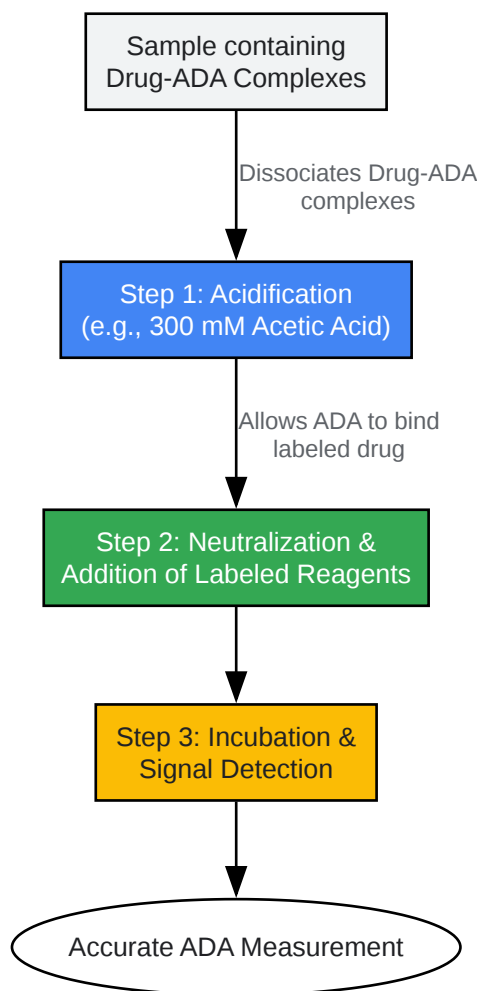
Target Interference Mechanism



[Click to download full resolution via product page](#)

Caption: How a multimeric soluble target can cause a false-positive signal.

Mitigation Workflow: Acid Dissociation



[Click to download full resolution via product page](#)

Caption: Workflow for mitigating drug interference using acid dissociation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eliminating Drug Target Interference with Specific Antibody or its F(ab')₂ Fragment in the Bridging Immunogenicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. swordbio.com [swordbio.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. altasciences.com [altasciences.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitigating target interference in bridging immunogenicity assay with target-blocking reagents and mild basic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Bridging Immunoassay for Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208535#broussin-assay-interference-and-mitigation-strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com